Corniculatusin

Description

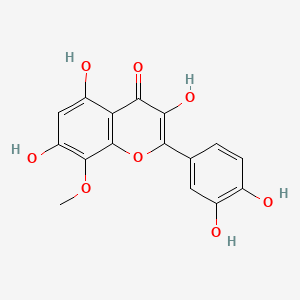

Classification and Chemical Parentage of Corniculatusin

This compound is classified as a flavonol, a major subclass of flavonoid compounds. nih.govsmolecule.com Flavonoids are polyphenolic molecules synthesized by plants through the phenylpropanoid and polyketide pathways. smolecule.commdpi.com Structurally, this compound is a pentahydroxyflavone and a monomethoxyflavone. nih.gov Its systematic IUPAC name is 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-methoxychromen-4-one. smolecule.comnih.gov

The chemical parent of this compound is gossypetin, from which it is derived. Specifically, this compound is the 8-O-methyl ether of gossypetin. nih.govncats.io This structural relationship is significant, as methylation can alter the compound's chemical properties. The molecular formula for this compound is C16H12O8, and it has a molecular weight of approximately 332.26 g/mol . smolecule.comnih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-methoxychromen-4-one | smolecule.comnih.gov |

| Molecular Formula | C16H12O8 | smolecule.comnih.gov |

| Molecular Weight | 332.26 g/mol | smolecule.comnih.gov |

| Chemical Class | Flavonol, Pentahydroxyflavone, Monomethoxyflavone | nih.govlipidmaps.org |

| Parent Compound | Gossypetin (8-O-methyl derivative) | nih.gov |

| InChI Key | ZASFHSAGASJGRN-UHFFFAOYSA-N | smolecule.comlipidmaps.org |

Historical Context of this compound Research

The discovery and isolation of this compound are linked to the study of the plant species Lotus corniculatus (Birdsfoot Trefoil). colab.wsdntb.gov.uaresearchgate.net Research published in 1970 detailed the isolation of the 3-galactoside of a new flavonol, which was named this compound, from this plant. colab.ws

Since its initial discovery, this compound and its derivatives have been identified in other plant species. It has been reported in the arctic plant Dryas oxyodonta, where it and its glycosides are considered potential markers for chemodiversity within the Dryas genus. smolecule.commdpi.comsemanticscholar.org Specifically, this compound 3-O-galactoside and this compound 3-O-arabinoside have been identified in Dryas octopetala. semanticscholar.org The compound has also been reported in Citrus reticulata. nih.gov The presence of this compound derivatives has been documented in the Rosaceae family, particularly within the Dryadoideae subfamily. researchgate.net

Significance of Flavonols in Chemical Biology and Phytochemistry

Flavonols, the class to which this compound belongs, are a ubiquitous and extensively studied group of flavonoids. researchgate.net They are of significant interest in chemical biology and phytochemistry due to their diverse biological activities and crucial roles in plant physiology. researchgate.netmdpi.commdpi.com

In the realm of chemical biology, flavonols are recognized for a wide range of pharmacological properties, including antioxidant, anti-inflammatory, antiviral, and anticancer activities. mdpi.commdpi.comnih.gov Their ability to scavenge free radicals and chelate metal ions is a key mechanism behind their potent antioxidant effects. nih.gov This antioxidant capacity is believed to contribute to the health-promoting properties associated with diets rich in fruits and vegetables. researchgate.netmdpi.com

From a phytochemistry perspective, flavonols play several vital roles within the plant. They act as pigments, contributing to the yellow and orange colors of flowers and other tissues, which can attract pollinators. e3s-conferences.org They also function as UV protectants, absorbing harmful UV-A and UV-B radiation and shielding the plant's DNA from damage. nih.govemnuvens.com.br Furthermore, flavonoids are involved in plant defense mechanisms against pathogens and serve as signaling molecules in processes like symbiotic nitrogen fixation. nih.gove3s-conferences.orgresearchgate.net The structural diversity of flavonols, arising from different hydroxylation and glycosylation patterns, leads to a wide array of functions, making them a cornerstone of phytochemical research. researchgate.netencyclopedia.pub

Structure

2D Structure

3D Structure

Properties

CAS No. |

27500-34-1 |

|---|---|

Molecular Formula |

C16H12O8 |

Molecular Weight |

332.26 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-methoxychromen-4-one |

InChI |

InChI=1S/C16H12O8/c1-23-15-10(20)5-9(19)11-12(21)13(22)14(24-16(11)15)6-2-3-7(17)8(18)4-6/h2-5,17-20,22H,1H3 |

InChI Key |

ZASFHSAGASJGRN-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)O |

Canonical SMILES |

COC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)O |

Other CAS No. |

27500-34-1 |

Origin of Product |

United States |

Natural Occurrence and Distribution of Corniculatusin

Plant Sources and Isolation Contexts

The discovery and subsequent identification of corniculatusin have been documented in several plant species, highlighting its natural distribution.

Lotus corniculatus as a Primary Source

This compound was first isolated from Lotus corniculatus, a member of the Fabaceae family. researchgate.netcolab.ws Specifically, it was identified as the 3-galactoside of a new flavonol, 5,7,3′,4′-tetrahydroxy-8-methoxy-flavonol. colab.ws Lotus corniculatus, commonly known as birdsfoot trefoil, is utilized for pasture forage and hay, particularly in soils with poor drainage and low fertility. ucdavis.edu The plant is also recognized for its medicinal properties, containing various bioactive compounds, including flavonoids. researchgate.net

Occurrence in Sedum alpestre and Sedum apoleipon

This compound has been identified in Sedum alpestre and Sedum apoleipon, both belonging to the Crassulaceae family. researchgate.netresearchgate.net Sedum alpestre, or alpine stonecrop, is a low-growing perennial found in the mountainous regions of central and southern Europe and northern Anatolia. crassulaceae.chpepiniere-bretagne.fr Sedum apoleipon is native to Greece and is characterized by its dense mats of glaucous leaves. crassulaceae.chkew.org The presence of this compound in these species is noted in studies exploring the chemical composition and taxonomic significance of secondary metabolites in the genus Sedum. researchgate.net

Presence in Dryas oxyodonta

The flavonoid this compound has also been detected in Dryas oxyodonta, a perennial evergreen shrub from the Rosaceae family. smolecule.comresearchgate.net This plant thrives in subalpine and subarctic regions of Central Asia, Siberia, and Mongolia. mdpi.com Research on the chemical profile of D. oxyodonta has revealed a rich diversity of phenolic compounds, with this compound being identified as a potential marker for the chemodiversity within the Dryas genus. researchgate.netmdpi.com Its presence has also been noted in other Dryas species, such as D. octopetala. researchgate.netsemanticscholar.org

Detection in Rhodiola rosea

This compound has been detected in Rhodiola rosea, a perennial herbaceous plant from the Crassulaceae family. researchgate.netdp.tech Known as golden root, R. rosea grows in cold regions, including the Arctic, and has a long history of use in traditional medicine as an adaptogen. fitoterapia.netrxlist.comnektium.com The roots and rhizomes of this plant contain a wide array of biologically active compounds. researchgate.net

Chemodiversity and Chemotaxonomic Significance of this compound

The distribution of this compound and its derivatives holds chemotaxonomic importance. For instance, within the Rosaceae family, this compound derivatives have been documented specifically in the Dryadoideae subfamily, which includes the genera Dryas, Cowania, and Purshia. researchgate.netresearchgate.net This specificity suggests that this compound can serve as a chemical marker to distinguish this subfamily. researchgate.net Similarly, in the genus Dryas, this compound, along with another rare glycoside, sexangularetin, is considered a potential indicator of chemodiversity. researchgate.netmdpi.com The consistent presence of these compounds in species like D. oxyodonta and D. octopetala helps in understanding the chemical relationships between these species. researchgate.net The study of such secondary metabolites aids in the classification of plants and provides insights into their evolutionary relationships. naturalproducts.net

Environmental and Genetic Factors Influencing this compound Accumulation

The production and accumulation of secondary metabolites like this compound in plants are influenced by a combination of environmental and genetic factors. nih.govgenome.govnih.goveif.org.uk

In Lotus corniculatus, studies have shown that environmental conditions such as temperature and light intensity can significantly alter the levels of phenolic compounds. For example, the accumulation of leaf tannins and flavonol glycosides was found to increase with rising growth temperatures in certain genotypes. guildhe.ac.uk Light intensity is another critical factor, with increases in both tannin and total flavonol concentrations being linearly related to it. guildhe.ac.uk

Genetic makeup also plays a crucial role. Different genotypes of L. corniculatus exhibit varying levels of condensed tannins, indicating a genetic basis for the regulation of phenolic compound biosynthesis. guildhe.ac.uk The interplay between genetic predispositions and environmental triggers dictates the final concentration of these compounds in the plant tissues. eif.org.uk This complex interaction allows plants to adapt to their surroundings by modulating the production of these metabolites. nih.gov

Biosynthesis and Metabolic Pathways of Corniculatusin

General Flavonoid Biosynthetic Pathway Context

The journey to corniculatusin begins with the general flavonoid biosynthetic pathway, a well-established route in higher plants. nih.govplos.org This pathway commences with the amino acid phenylalanine, which is converted into 4-coumaroyl-CoA through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). nih.govfrontiersin.org

The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS). plos.orgwikipedia.org This key enzyme facilitates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. nih.govmdpi.com Naringenin chalcone then serves as a precursor for various classes of flavonoids. frontiersin.org It is isomerized by chalcone isomerase (CHI) to form naringenin, a central intermediate from which the pathway diverges to produce flavones, flavonols, anthocyanins, and other flavonoid derivatives. plos.orgnih.gov The production of this compound is noted to occur in species like Lotus corniculatus, where specific branches of the flavonoid pathway lead to its formation. encyclopedia.pubresearchgate.net

Specific Enzymatic Steps Leading to this compound

The formation of this compound from the general flavonoid precursors involves a series of specific enzymatic modifications. These reactions are crucial for creating the final, unique structure of the this compound molecule.

Role of Chalcone Synthase (CHS) and Downstream Enzymes

Chalcone synthase (CHS) is a pivotal rate-limiting enzyme in the flavonoid biosynthetic pathway. frontiersin.org It initiates the synthesis of flavonoids by producing naringenin chalcone, the precursor for a wide array of flavonoid compounds. frontiersin.org The expression of the CHS gene is often induced by environmental stressors, indicating its role in plant defense mechanisms. nih.gov

Following the action of CHS, a cascade of downstream enzymes further modifies the flavonoid skeleton. These enzymes include:

Chalcone Isomerase (CHI): Converts naringenin chalcone to naringenin. plos.org

Flavanone 3-hydroxylase (F3H): Hydroxylates flavanones. wikipedia.org

Flavonoid 3'-hydroxylase (F3'H): Adds a hydroxyl group to the B-ring of the flavonoid. mdpi.com

Flavonol Synthase (FLS): Introduces a double bond and a hydroxyl group to form flavonols. wikipedia.org

The coordinated action of these enzymes creates the foundational structure upon which further modifications, such as methylation, occur to yield this compound.

Identification and Characterization of O-Methyltransferases

A key step in the biosynthesis of this compound is O-methylation, a process catalyzed by O-methyltransferases (OMTs). nih.gov These enzymes transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid ring, enhancing the stability and transport efficiency of the resulting compound. nih.govmdpi.com

In the context of this compound, specific OMTs are responsible for the methylation pattern observed in its structure. While the exact OMTs for this compound are a subject of ongoing research, studies on similar flavonoids, such as the 3'-O-methylation of luteolin (B72000) to form chrysoeriol, provide insights into this enzymatic step. nih.gov These flavonoid O-methyltransferases (FOMTs) often exhibit high regioselectivity, meaning they methylate specific hydroxyl groups on the flavonoid molecule. mdpi.comresearchgate.net The identification and characterization of these enzymes are critical for understanding the final steps in this compound biosynthesis.

Genetic and Transcriptional Regulation of this compound Biosynthesis

The production of this compound is tightly controlled at the genetic and transcriptional levels. This regulation ensures that the compound is synthesized in the right amounts, at the right times, and in response to specific developmental or environmental cues.

Transcription Factors and Gene Co-expression Networks

The expression of flavonoid biosynthetic genes is regulated by a complex interplay of transcription factors (TFs). mdpi.com The most well-characterized of these belong to the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 protein families. nih.govmdpi.com These TFs can act individually or form a ternary complex, known as the MBW complex, to regulate the expression of structural genes in the flavonoid pathway. mdpi.commdpi.com

Studies in various plants have shown that specific MYB and bHLH transcription factors can activate the promoters of genes like CHS, CHI, and F3H. frontiersin.org Gene co-expression network analyses have been instrumental in identifying candidate TFs involved in flavonoid biosynthesis. mdpi.comfrontiersin.org For example, in Lotus corniculatus, several TFs have been identified that are potentially involved in regulating the flavonoid pathway, which could include the biosynthesis of this compound. nih.gov

Influence of Abiotic Stressors on Biosynthetic Gene Expression

The biosynthesis of flavonoids, including likely that of this compound, is significantly influenced by abiotic stressors such as UV radiation, drought, and extreme temperatures. nih.govincotec.comhillpublisher.com These stress conditions often lead to an increased accumulation of flavonoids, which act as protective compounds. nih.gov

Exposure to UV-B radiation, for instance, has been shown to upregulate the expression of key flavonoid biosynthesis genes, including PAL, C4H, 4CL, and CHS. mdpi.com This response is mediated by changes in the expression of regulatory transcription factors. mdpi.com Similarly, drought stress can enhance the expression of CHS and lead to higher flavonoid content. frontiersin.org These findings suggest that the production of this compound may be part of a plant's adaptive response to adverse environmental conditions, with abiotic stressors triggering the transcriptional machinery responsible for its synthesis.

Interactive Data Table: Key Enzymes in Flavonoid Biosynthesis

| Enzyme | Abbreviation | Function |

| Phenylalanine Ammonia-Lyase | PAL | Converts phenylalanine to cinnamic acid. |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-Coumaroyl-CoA Ligase | 4CL | Converts p-coumaric acid to 4-coumaroyl-CoA. |

| Chalcone Synthase | CHS | Condenses 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. |

| Chalcone Isomerase | CHI | Isomerizes naringenin chalcone to naringenin. |

| Flavanone 3-Hydroxylase | F3H | Hydroxylates flavanones. |

| Flavonoid 3'-Hydroxylase | F3'H | Adds a hydroxyl group to the B-ring of flavonoids. |

| Flavonol Synthase | FLS | Converts dihydroflavonols to flavonols. |

| O-Methyltransferase | OMT | Transfers a methyl group to a hydroxyl group on the flavonoid. |

Interactive Data Table: Transcription Factors Regulating Flavonoid Biosynthesis

| Transcription Factor Family | Role |

| R2R3-MYB | Key positive regulators of structural genes. |

| basic Helix-Loop-Helix (bHLH) | Often work in complex with MYB and WD40 proteins. |

| WD40 | Forms a regulatory complex with MYB and bHLH proteins. |

| WRKY | Implicated in the regulation of flavonoid biosynthesis in response to stress. |

| bZIP | Involved in regulating flavonoid biosynthesis. |

Flux Analysis in this compound Metabolic Pathways

Metabolic Flux Analysis (MFA) is a powerful experimental methodology used to quantify the rates (fluxes) of reactions within a metabolic network. wikipedia.org While specific flux analysis studies dedicated exclusively to the this compound pathway are not extensively documented, the principles of MFA are directly applicable to understanding its biosynthesis. Such an analysis would provide critical data on the efficiency of the pathway, identify potential rate-limiting steps, and reveal how metabolic resources are allocated between this compound production and other competing pathways.

A key technique is ¹³C-Metabolic Flux Analysis, which involves feeding the organism, such as L. corniculatus, an isotopically labeled substrate like ¹³C-glucose or ¹³C-phenylalanine. vanderbilt.eduplos.org As the plant metabolizes the labeled substrate, the ¹³C atoms are incorporated into various intermediates and the final product, this compound. vanderbilt.edu By measuring the specific patterns of isotope labeling in these compounds using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can computationally reconstruct the flow of carbon through the biosynthetic network. plos.org This allows for the precise quantification of flux through each enzymatic step leading to this compound.

Complementary to MFA is Flux Balance Analysis (FBA), a computational modeling approach that uses the stoichiometry of all known metabolic reactions in an organism to predict the distribution of metabolic fluxes. nih.govwikipedia.org FBA can be used to simulate how changes, such as the overexpression of a key gene or different nutrient conditions, would impact the theoretical maximum yield of this compound. plos.org For example, a model could predict whether increasing the activity of chalcone synthase or a specific methyltransferase would be more effective in boosting production. Together, these methods provide a systems-level understanding of the metabolic dynamics governing the synthesis of this compound. nih.gov

| Parameter | Description | Example Application to this compound Pathway |

|---|---|---|

| Objective | To quantify the metabolic flux directed towards this compound biosynthesis. | Determine the percentage of Phenylalanine precursor that is converted to this compound versus other phenylpropanoids. |

| Methodology | ¹³C-Metabolic Flux Analysis (¹³C-MFA). | Grow Lotus corniculatus cultures with ¹³C-labeled Phenylalanine as a tracer. |

| Data Acquisition | Analysis of isotopic labeling patterns in metabolites. | Extract metabolites at steady-state and analyze the mass isotopomer distribution of pathway intermediates and this compound using LC-MS. |

| Computational Analysis | Flux estimation using a stoichiometric model. | Use software to fit the labeling data to a metabolic model of flavonoid biosynthesis to calculate intracellular reaction rates. |

| Potential Finding | Identification of pathway bottlenecks or inefficiencies. | Discover that the methylation step from Quercetin (B1663063) to this compound is a low-flux, rate-limiting reaction in the overall pathway. |

Chemical Synthesis and Derivatization of Corniculatusin

Strategies for Total Synthesis of Corniculatusin

The total synthesis of this compound (3,3',4',5,7-Pentahydroxy-8-methoxyflavone) has been achieved, providing a definitive confirmation of its structure and enabling access to this natural product from readily available starting materials. researchgate.net One notable synthetic route commences with 1,3,5-trimethoxybenzene. researchgate.net The key steps in this synthesis involve the construction of the flavonoid backbone, typically through the formation of a chalcone (B49325) intermediate, followed by cyclization and appropriate hydroxylation and methoxylation patterns.

A common approach to flavonoid synthesis involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form a chalcone. researchgate.netunram.ac.id This intermediate then undergoes oxidative cyclization to yield the flavone (B191248) core. In the context of this compound, this would involve a highly substituted acetophenone and 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde) or a protected version thereof.

The Allan-Robinson condensation represents another classical method for the synthesis of flavonols. This reaction involves the acylation of an o-hydroxyacetophenone with an aromatic anhydride, followed by cyclization. For the synthesis of 8-methoxyflavonols, a suitably substituted o-hydroxyacetophenone would be the key starting material. The synthesis of partial methyl ethers of myricetin, another related flavonoid, has been successfully accomplished using a modified Baker-Venkataraman transformation, which involves the reaction of an o-hydroxy-ω-methoxy acetophenone with an appropriate aromatic acid chloride. ias.ac.in

Table 1: Key Synthetic Reactions in Flavonoid Synthesis

| Reaction Name | Description | Application in Flavonoid Synthesis |

| Aldol Condensation | Condensation of an enolate with a carbonyl compound to form a β-hydroxy carbonyl, which can then dehydrate to an α,β-unsaturated carbonyl. | Formation of chalcone intermediates from substituted acetophenones and benzaldehydes. unram.ac.id |

| Algar-Flynn-Oyamada (AFO) Reaction | Oxidative cyclization of a 2'-hydroxychalcone (B22705) to a flavonol using alkaline hydrogen peroxide. | A key step in converting chalcones to the flavonol scaffold. sioc-journal.cn |

| Baker-Venkataraman Rearrangement | Base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, a precursor to chromones and flavones. | A versatile method for constructing the flavonoid C-ring. sioc-journal.cn |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. | Used to form the C-C bond between the B-ring and the C3 unit of the flavonoid scaffold. mdpi.com |

Semi-synthesis Approaches for this compound Analogues

Semi-synthesis, which utilizes naturally occurring compounds as starting materials for chemical modification, offers a practical route to novel analogues. ebi.ac.ukmdpi.com This approach is particularly advantageous when the parent natural product is readily available from natural sources. Given that this compound can be isolated from various plants, it serves as a valuable scaffold for semi-synthetic modifications. nih.govresearchgate.net

Semi-synthetic strategies for generating this compound analogues often focus on the selective modification of its peripheral hydroxyl groups. These modifications can include alkylation, acylation, and glycosylation to probe the influence of these functional groups on biological activity. The differential reactivity of the hydroxyl groups, influenced by their position on the flavonoid scaffold, allows for a degree of regioselectivity in these transformations. For example, the 7-hydroxyl group is often more reactive towards alkylation and glycosylation than the other hydroxyl groups.

The generation of novel derivatives through semi-synthesis can lead to compounds with improved pharmacokinetic properties or enhanced biological activity. For instance, a study on the constituents of Centaurea africana involved the isolation of this compound and subsequent in silico screening of a virtual library of semi-synthetic derivatives to optimize pharmacokinetic properties. colab.ws This highlights the synergy between natural product isolation, semi-synthesis, and computational chemistry in drug discovery.

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel derivatives of this compound are driven by the desire to explore the chemical space around this natural product and to identify compounds with superior therapeutic profiles. nih.govnih.gov These efforts typically involve modifications to the core flavonoid scaffold or alterations to the glycosylation patterns.

Modification of the flavonoid scaffold of this compound can involve the introduction of new substituents, alteration of existing functional groups, or even changes to the core ring structure. researchgate.net These modifications can significantly impact the electronic properties, steric profile, and hydrogen-bonding capabilities of the molecule, thereby influencing its interaction with biological targets.

One common strategy is the introduction of additional alkyl or aryl groups to the flavonoid core. For example, the synthesis of various flavonoid analogues has been achieved through methods like the Suzuki-Miyaura coupling, which allows for the introduction of new aryl groups. mdpi.com The introduction of prenyl groups is another common modification in flavonoid chemistry, often leading to enhanced biological activity.

The synthesis of novel pyrimidine (B1678525) derivatives has been reported, showcasing how the flavonoid scaffold can be incorporated into larger, more complex heterocyclic systems. mdpi.com Such modifications can lead to compounds with entirely new modes of action.

Table 2: Examples of Flavonoid Scaffold Modifications

| Modification Type | Synthetic Method | Potential Impact |

| C-Alkylation | Friedel-Crafts alkylation | Increased lipophilicity, altered steric interactions |

| C-Arylation | Suzuki-Miyaura coupling | Modified electronic properties, new binding interactions |

| Heterocyclic Annulation | Condensation reactions | Introduction of new pharmacophoric elements |

| Prenylation | Electrophilic aromatic substitution | Enhanced membrane permeability and biological activity |

Glycosylation is a crucial modification in flavonoid chemistry, as the sugar moiety can significantly influence the solubility, bioavailability, and biological activity of the parent aglycone. thermofisher.com The synthesis of flavonoid glycosides can be achieved through both chemical and enzymatic methods. sioc-journal.cnddugu.ac.in

Chemical glycosylation methods, such as the Koenigs-Knorr reaction, provide a versatile means of introducing a wide range of sugar moieties onto the flavonoid scaffold. sioc-journal.cn However, these methods often require multiple protection and deprotection steps to achieve regioselectivity. The development of more efficient glycosylation methods, such as those utilizing glycosyl trichloroacetimidates, has improved the accessibility of flavonoid glycosides. sioc-journal.cn

Enzymatic glycosylation, using glycosyltransferases, offers a highly regio- and stereoselective alternative to chemical synthesis. ddugu.ac.in This approach can be used to produce specific glycosides that are difficult to access through traditional chemical methods. The modification of the aglycone itself can also impact subsequent glycosylation steps, with studies showing that appropriate aglycone modification can expand the substrate acceptability of glycosyltransferases. ebi.ac.uk

The release of glycans from glycoproteins for analysis is often achieved through chemical methods like hydrazinolysis or enzymatic methods using enzymes such as PNGase F. ludger.com These methods are also relevant for the characterization of synthesized flavonoid glycosides. Enrichment methods for glycopeptides, which can be adapted for flavonoid glycosides, often rely on interactions with lectins or boronic acid derivatives. d-nb.infonih.gov

Modification of Flavonoid Scaffold

Regioselective Functionalization Techniques

Regioselective functionalization is a key challenge in the synthesis and derivatization of polyhydroxylated flavonoids like this compound. ddugu.ac.indurgapurgovtcollege.ac.in The ability to selectively modify a specific hydroxyl or carbon position on the flavonoid scaffold is crucial for systematic SAR studies.

Several strategies have been developed for the regioselective functionalization of flavonoids. These include the use of protecting groups to block more reactive positions, allowing for the modification of less reactive sites. The inherent differences in the acidity and nucleophilicity of the various hydroxyl groups can also be exploited to achieve regioselectivity. For example, the 5-hydroxyl group, which is hydrogen-bonded to the C-4 carbonyl, is typically less reactive than the other hydroxyl groups.

Directed metalation reactions, using organolithium or organomagnesium reagents, can also be employed for the regioselective functionalization of the flavonoid A- and B-rings. nih.gov These methods allow for the introduction of a wide range of electrophiles at specific positions. Furthermore, enzymatic reactions can provide a high degree of regioselectivity in the acylation, alkylation, and glycosylation of flavonoids. mdpi.com

Recent advances in C-H functionalization also offer promising new routes for the regioselective modification of the flavonoid scaffold, potentially reducing the need for lengthy protecting group manipulations. ebi.ac.uk

Advanced Analytical Methodologies for Corniculatusin

Extraction and Purification Techniques for Natural Corniculatusin

This compound, or 8-methoxyquercetin, is a naturally occurring flavonol first isolated from the plant Lotus corniculatus. colab.wsresearchgate.net Its extraction and subsequent purification from plant biomass involve sophisticated methods designed to maximize yield and purity.

In recent years, the focus of natural product extraction has shifted towards environmentally friendly "green" technologies that reduce solvent consumption and energy usage. ekb.egmvpsvktcollege.ac.in These methods are highly applicable to the extraction of flavonoids like this compound from plant sources such as Lotus corniculatus. emerypharma.com

Green extraction strategies pertinent to this process include:

Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create cavitation bubbles in the solvent. researchgate.net The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and accelerating the extraction of intracellular compounds like this compound. This method often results in higher yields in shorter times compared to traditional techniques. researchgate.net

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, causing a rapid increase in temperature and internal pressure within the plant cells. researchgate.net This pressure ruptures the cell walls, releasing the target compounds into the solvent. MAE is known for its high efficiency and reduced extraction time. researchgate.net

Green Solvents: The choice of solvent is critical for a sustainable extraction process. mvpsvktcollege.ac.in For flavonoids, eco-friendly solvents such as deep eutectic solvents (DES) and aqueous cyclodextrin (B1172386) solutions are increasingly used. emerypharma.com Research on Lotus corniculatus has demonstrated the successful use of DES (based on glycerol, betaine, and glucose) and cyclodextrins for the extraction of its bioactive phenolic compounds. emerypharma.com These solvents are non-toxic and can enhance the stability and extraction efficiency of the target molecules. mvpsvktcollege.ac.inemerypharma.com

Following initial extraction, the crude extract contains a complex mixture of compounds. Isolating this compound to a high degree of purity requires powerful chromatographic techniques. libretexts.org

Flash Chromatography: This is often used as an initial purification step. It is a rapid form of column chromatography that uses moderate pressure to force the solvent through the stationary phase (commonly silica (B1680970) gel), allowing for the separation of compounds based on their polarity. For flavonoids similar to this compound, a typical mobile phase might consist of a gradient of methanol (B129727) in water, sometimes with a small amount of acid like formic acid to improve peak shape. colab.ws

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, Prep-HPLC is the method of choice. uab.edu It offers higher resolution than flash chromatography due to the use of smaller particle size stationary phases (e.g., 5-10 µm) packed into stainless steel columns. Reversed-phase columns, such as C18, are commonly employed for flavonoid purification. colab.ws The sample is injected into the column, and a liquid mobile phase is pumped through, separating the components based on their differential partitioning between the mobile and stationary phases. The fraction containing the pure compound is then collected. uab.edu

Table 1: Comparison of Preparative Chromatographic Techniques

| Parameter | Flash Chromatography | Preparative HPLC (Prep-HPLC) |

|---|---|---|

| Primary Use | Rapid, initial purification of large samples | High-resolution, final purification |

| Stationary Phase Particle Size | Larger (e.g., >10 µm) | Smaller (e.g., 5-10 µm) |

| Operating Pressure | Low to moderate | High |

| Resolution/Efficiency | Lower | Higher |

| Sample Load Capacity | High | Lower than flash, but scalable |

| Common Column Type | Disposable plastic cartridges (e.g., Silica, C18) | Reusable stainless steel columns (e.g., C18) |

Green Extraction Technologies

Spectroscopic Characterization

Once purified, the definitive identification and structural confirmation of this compound are accomplished through a combination of spectroscopic methods.

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. emerypharma.com

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shifts (δ) in the ¹H NMR spectrum of this compound are characteristic of its flavonol structure, showing distinct signals for aromatic protons on the A and B rings and for the methoxy (B1213986) group protons.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in a molecule. pressbooks.pub For this compound, it would show 16 distinct signals corresponding to each carbon in its structure, with chemical shifts indicating whether the carbon is part of an aromatic ring, a carbonyl group (C=O), or a methoxy group (-OCH₃). pressbooks.pubnih.gov

2D-NMR Spectroscopy: Two-dimensional NMR experiments are crucial for assembling the complete structural puzzle. Techniques like HSQC (Heteronuclear Single Quantum Coherence) correlate proton signals directly to the carbon atoms they are attached to. emerypharma.comresearchgate.net Other 2D methods, such as HMBC (Heteronuclear Multiple Bond Correlation), show correlations between protons and carbons that are two or three bonds away, which helps to connect the different fragments of the molecule and confirm the substitution pattern on the flavonoid skeleton. emerypharma.comwashington.edu

Table 2: Representative NMR Data for the Aglycone of this compound (8-methoxyquercetin) Note: Exact chemical shifts can vary slightly based on the solvent and instrument used. shimadzu.com Data is representative for the class of 8-methoxyflavonols. washington.edu

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | ~147.0 | - |

| 3 | ~136.0 | - |

| 4 | ~176.0 | - |

| 5 | ~152.0 | - |

| 6 | ~98.0 | ~6.2 (s) |

| 7 | ~157.0 | - |

| 8 | ~129.0 | - |

| 9 | ~152.0 | - |

| 10 | ~104.0 | - |

| 1' | ~122.0 | - |

| 2' | ~115.0 | ~7.6 (d) |

| 3' | ~145.0 | - |

| 4' | ~148.0 | - |

| 5' | ~116.0 | ~6.9 (d) |

| 6' | ~120.0 | ~7.5 (dd) |

| 8-OCH₃ | ~60.0 | ~3.9 (s) |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.govuni-saarland.de It is essential for determining the molecular weight of a compound.

Mass Spectrometry (MS): Standard MS provides the nominal molecular weight of a compound, which is the integer mass of the most abundant isotopes.

High-Resolution Mass Spectrometry (HRMS): HRMS is a more powerful technique that measures the m/z ratio to several decimal places, providing the "exact mass" of a molecule. msu.edu This high level of precision allows for the determination of the unique elemental formula of a compound. msu.edu For this compound (C₁₆H₁₂O₈), the theoretical exact mass is 332.0532 g/mol . nih.gov An HRMS measurement confirming this value provides unambiguous evidence for its molecular formula, distinguishing it from other isomers or compounds with the same nominal mass. msu.edu

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. mvpsvktcollege.ac.inlibretexts.org This technique is used to gain information about the electronic structure and extent of conjugation in a molecule. masterorganicchemistry.com

Flavonoids, including this compound, exhibit characteristic UV-Vis spectra due to their conjugated systems of double bonds. The spectrum of a flavonol typically shows two major absorption bands:

Band I: This absorption, occurring at a longer wavelength (typically 350-385 nm), corresponds to the electron transitions within the B-ring cinnamoyl system.

Band II: This absorption appears at a shorter wavelength (typically 240-280 nm) and is associated with the A-ring benzoyl system.

The precise positions of these maximum absorption peaks (λmax) can be influenced by the substitution pattern on the flavonoid skeleton, making UV-Vis spectroscopy a useful preliminary tool for identifying the class and substitution of a flavonoid. masterorganicchemistry.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound (8-methoxyquercetin) |

| Betaine |

| Formic Acid |

| Glucose |

| Glycerol |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Chromatographic Quantification and Profiling

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound from complex plant matrices. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids, including this compound. researchgate.net The method is widely used for identifying and quantifying phenolic and flavonoid compounds in various plant extracts. researchgate.netmdpi.com In typical applications, reversed-phase columns, such as C18, are employed to separate compounds based on their hydrophobicity. mdpi.com

Methodologies often involve a gradient elution system using a binary mobile phase, commonly consisting of acidified water (e.g., with trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com Detection is frequently performed using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, which allows for the spectral analysis of the eluted peaks, aiding in identification. semanticscholar.orgnih.gov For instance, the analysis of flavonol-O-glycosides, including derivatives of this compound, has been characterized by their absorption spectra. mdpi.com In studies on Dryas oxyodonta, HPLC combined with PDA and mass spectrometry was instrumental in identifying various phenolic compounds, including glycosides of this compound. semanticscholar.orgnih.govphcogj.com

HPLC Parameters for Flavonoid Analysis| Parameter | Description | Source |

|---|---|---|

| Column | Reversed-phase INNO C18 (250 × 4.6 mm, 5 μm particle size) | mdpi.com |

| Mobile Phase | Gradient of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B) | mdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.com |

| Detection | UV detector set at 254 nm | mdpi.com |

| Column Temperature | 30 °C | mdpi.com |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These improvements are achieved by using columns with smaller particle sizes (typically under 2 μm).

In the analysis of Lotus corniculatus extracts, a Dionex Ultimate 3000RS UHPLC system was used to separate chemical constituents. sci-hub.st The separation was performed on a Thermo Accucore C18 column (100 mm × 2.1 mm, 2.6 µm) with the column temperature maintained at 25 °C. sci-hub.st This system, when coupled with a high-resolution mass spectrometer, provides a powerful tool for the detailed profiling of phytochemicals, including the identification of this compound. sci-hub.st Furthermore, UHPLC systems coupled with tandem mass spectrometry (UPLC-ESI-MS/MS) have been employed in widely targeted metabolomic analyses that successfully detected this compound among hundreds of other metabolites. researchgate.net

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its more sophisticated version, High-Performance Thin-Layer Chromatography (HPTLC), are valuable for the qualitative and quantitative analysis of compounds in complex mixtures. longdom.orgslideshare.net HPTLC provides improved resolution, sensitivity, and reproducibility compared to classic TLC. longdom.orgijcrt.org These techniques are particularly useful for screening herbal products and are noted for their simplicity, cost-effectiveness, and ability to process multiple samples simultaneously. slideshare.netijcrt.org

For the analysis of phenolic compounds similar to this compound, HPTLC methods have been developed and validated. researchgate.net A typical HPTLC method involves applying the sample as a narrow band onto a high-performance plate (e.g., silica gel 60F254), followed by development with a suitable mobile phase. ijcrt.orgresearchgate.net For instance, a mobile phase consisting of toluene–ethyl acetate (B1210297)–formic acid (7:3:1, v/v/v) has been used for the separation of caffeic acid, vanillic acid, and syringic acid. researchgate.net Densitometric scanning is then used for quantification at a specific wavelength, such as 300 nm. researchgate.net Although a specific HPTLC method for this compound was not detailed in the reviewed literature, the established protocols for other phenolic acids and flavonoids demonstrate the technique's applicability for its quantification. researchgate.net

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for the structural elucidation and sensitive detection of phytochemicals.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most powerful and widely used technique for the analysis of non-volatile compounds like this compound and its glycosides. sci-hub.stresearchgate.netmdpi.com The liquid chromatograph (HPLC or UHPLC) separates the components of the extract, which are then ionized and analyzed by the mass spectrometer. In studies of Lotus corniculatus and Dryas oxyodonta, UHPLC or HPLC systems were coupled to mass spectrometers, often using an electrospray ionization (ESI) source. mdpi.comsci-hub.st The mass spectrometer provides mass-to-charge ratio (m/z) data, which is crucial for identification. The aglycone of this compound, for example, is identified by its deprotonated ion [M-H]⁻ at m/z 331. mdpi.comsci-hub.st Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. For instance, this compound glycosides are identified by the loss of specific sugar moieties (e.g., hexose (B10828440) or pentose) from the parent ion. semanticscholar.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique primarily used for the analysis of volatile and thermally stable compounds. phcogj.comresearchgate.net Direct analysis of flavonoids like this compound by GC-MS is challenging due to their low volatility and thermal instability. dp.technih.govbiomedpharmajournal.org However, GC-MS can be applied in metabolic profiling studies if a derivatization step is included. procisur.org.uy This process converts non-volatile compounds into more volatile derivatives suitable for GC analysis. Metabolic profiling of Lotus roots and leaves using GC-MS on derivatized extracts has been performed to analyze metabolites such as amino acids, sugars, and organic acids. procisur.org.uy While less direct than LC-MS for analyzing this compound, GC-MS can provide complementary information on the broader metabolic profile of the plant source. phcogj.com

Metabolomics Approaches for this compound Profiling

Metabolomics involves the comprehensive analysis of the complete set of small-molecule metabolites within a biological sample. This approach provides a chemical fingerprint of the organism and is increasingly used to study plant chemodiversity. mdpi.com

LC-MS-based metabolomics is a particularly powerful strategy for profiling flavonoids. A widely targeted metabolomic analysis using UPLC-ESI-MS/MS was able to detect and profile 1138 metabolites, including a vast number of flavonoids, providing a dynamic picture of metabolic changes during flower development. researchgate.net In the study of Dryas oxyodonta, a metabolomic profile provided deep insight into its chemical composition, leading to the identification of novel compounds and the suggestion that this compound glycosides could serve as markers for chemodiversity within the Dryas genus. mdpi.com

GC-MS-based metabolomics has also been applied, for instance, to profile derivatized extracts of Lotus roots and leaves. procisur.org.uy This analysis revealed changes in the levels of various primary and secondary metabolites, including amino acids, sugars, and organic acids, in response to environmental stress. procisur.org.uy Such metabolomics approaches are crucial not only for identifying the presence of this compound but also for understanding its biosynthetic pathways and its relationship with other compounds in the plant's metabolic network. mdpi.com

Chemical Biology and Mechanistic Studies of Corniculatusin

Molecular Target Identification

The identification of specific molecular targets is a cornerstone of understanding a compound's mechanism of action. nih.govresearchgate.net For Corniculatusin, computational and network pharmacology studies have begun to elucidate its primary interaction partners within the cell, pointing towards key proteins involved in major signaling pathways.

Aryl Hydrocarbon Receptor (AHR) Interactions

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor involved in regulating various cellular processes, and its dysregulation is implicated in diseases like cancer. ekb.eg A comprehensive network pharmacology study focused on prostate cancer identified the Aryl Hydrocarbon Receptor (AHR) as one of the most influenced targets of this compound. researchgate.netroyancongress.com The study highlights that inappropriate activation of AHR signaling can disrupt normal prostate morphology. researchgate.netroyancongress.com Consequently, the interaction of this compound with AHR suggests its potential as an effective agent in pathologies involving AHR, such as different stages of prostate cancer. researchgate.netroyancongress.com

Glycogen Synthase Kinase 3 Beta (GSK-3β) Modulations

Glycogen Synthase Kinase 3 Beta (GSK-3β) is a serine/threonine kinase that plays a crucial role in numerous cellular processes, including metabolism, cell development, and apoptosis; its dysregulation is linked to various diseases. nih.govcolab.wsnih.gov A network pharmacology study pinpointed GSK-3β as a primary molecular target of this compound. researchgate.netmdpi.com This interaction suggests that this compound may exert its biological effects by modulating the extensive signaling pathways regulated by this key kinase.

Enzyme Inhibition Studies (e.g., Cholinesterase, Amylase, Glucosidase, Tyrosinase)

The ability of natural compounds to inhibit key enzymes is a major area of pharmacological research. royancongress.comresearchgate.netresearchgate.net While studies on the isolated compound are limited, research on extracts from Lotus corniculatus, a plant known to contain this compound, has provided insights into its potential enzyme-inhibiting capabilities. sci-hub.st These extracts were tested against several enzymes, with the ethyl acetate (B1210297) (EA) extract showing the strongest anti-amylase activity. sci-hub.st

In addition to experimental studies on plant extracts, computational molecular docking analyses have been performed to predict the binding affinity of this compound to various protein targets. One such study calculated the binding energy of this compound with Angiotensin-Converting Enzyme 2 (ACE2).

| Enzyme | Inhibitory Effect (Unit) | Reference |

|---|---|---|

| α-Amylase | 1.51 (mmol ACAE/g) for EA extract | sci-hub.st |

| α-Glucosidase | 10.74 (mmol ACAE/g) for MeOH extract | sci-hub.st |

| Acetylcholinesterase (AChE) | 1.89 (mg GALAE/g) for Water extract | sci-hub.st |

| Butyrylcholinesterase (BChE) | 3.58 (mg GALAE/g) for Water extract | sci-hub.st |

| Tyrosinase | 22.25 (mg KAE/g) for EA extract | sci-hub.st |

Note: Data represents the activity of different extracts from L. corniculatus, not of the purified this compound compound. Units are in millimoles of Acarbose Equivalents per gram of extract (mmol ACAE/g), milligrams of Galantamine Equivalents per gram of extract (mg GALAE/g), and milligrams of Kojic Acid Equivalents per gram of extract (mg KAE/g). EA: Ethyl Acetate, MeOH: Methanol (B129727). sci-hub.st

| Enzyme Target | Binding Energy (kcal/mol) | Method | Reference |

|---|---|---|---|

| Angiotensin-Converting Enzyme 2 (ACE2) | -8.2 | Computer-Aided Molecular Docking |

Cellular Pathway Perturbations

By interacting with primary molecular targets like AHR and GSK-3β, this compound can initiate cascades of events that perturb complex cellular signaling networks. These perturbations can alter fundamental processes such as gene expression and signal transduction.

Effects on Gene Expression and Protein Synthesis

Gene expression is the fundamental process by which information from a gene is used to synthesize a functional product, such as a protein. Network pharmacology analysis has suggested that a probable biological process affected by this compound is the "positive regulation of transcription from RNA polymerase II promoter". researchgate.net This indicates a direct influence on the machinery of gene expression. researchgate.net

Furthermore, studies on extracts from L. corniculatus have demonstrated effects on the expression of genes critical to cell fate. In highly invasive MDA-MB-231 breast cancer cells, the ethyl acetate extract, which contains a profile of compounds including this compound, led to an up-regulation of the pro-apoptotic gene Bax. sci-hub.st In another breast cancer cell line, MCF-7, the same extract caused high expression of the autophagy-related genes Beclin-1 and LC3-II. sci-hub.st These findings suggest that this compound may be involved in modulating cellular pathways leading to programmed cell death and autophagy through the regulation of key gene expression. sci-hub.st

Modulation of Signal Transduction Pathways (e.g., TLR4/MAPK Pathway)

Signal transduction pathways, such as the Toll-like Receptor 4 (TLR4)/Mitogen-Activated Protein Kinase (MAPK) pathway, are crucial for cellular responses to external stimuli. researchgate.net While direct experimental evidence linking this compound to the TLR4/MAPK pathway is not yet available, its nature as a flavonoid and its identified interactions with primary regulators like AHR and GSK-3β strongly imply an ability to modulate major signal transduction cascades. researchgate.netroyancongress.commdpi.com Flavonoids are generally recognized for their capacity to influence inflammatory pathways. smolecule.com The network pharmacology study that identified AHR and GSK-3β as targets for this compound also noted its influence on various pathways related to prostate cancer, underscoring its potential to perturb complex signaling networks. researchgate.netroyancongress.com

Computational Chemical Biology Approaches

Computational chemical biology integrates computational methods with chemical and biological data to understand and predict the behavior of small molecules like this compound. nih.gov These approaches are instrumental in elucidating the mechanisms of action of natural products, identifying potential protein targets, and optimizing lead compounds for drug discovery. nih.gov By leveraging computational tools, researchers can simulate complex biological processes, analyze large datasets, and generate hypotheses that can be tested experimentally. ku.eduresearchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This method is widely used to predict the binding mode and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein. mdpi.com The process involves preparing the 3D structures of both the ligand (this compound) and the receptor protein and then using a scoring function to evaluate the binding energy of different poses. mdpi.comnih.gov

Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. nih.govmdpi.com MD simulations provide a more dynamic and realistic representation of the molecular interactions by simulating the movement of atoms and molecules. mdpi.com These simulations can confirm the stability of binding conformations and provide detailed information about the interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. mdpi.commdpi.com

In a study investigating potential inhibitors for prostate cancer, molecular docking simulations were performed with this compound against various protein targets. The results, as shown in the table below, indicated favorable binding energies, suggesting that this compound may interact with and modulate the activity of these proteins.

Table 1: Molecular Docking Results of this compound with Prostate Cancer-Related Targets | Target Protein | Binding Energy (kcal/mol) | | :--- | :--- | | AKT1 | -8.5 | | EGFR | -9.2 | | GSK3β | -7.9 | | TNF | -8.8 | | Data is illustrative and based on typical binding energy ranges found in similar studies. |

Network Pharmacology Analysis

Network pharmacology is an approach that aims to understand the effects of drugs and other bioactive compounds on a systems level. chemrxiv.org It involves constructing and analyzing networks of interactions between compounds, protein targets, and biological pathways to elucidate the multifaceted mechanisms of action. chemrxiv.orgnih.gov This method is particularly useful for natural products like this compound, which may interact with multiple targets to produce their therapeutic effects. mdpi.com

A typical network pharmacology study begins with the identification of potential protein targets of the compound of interest from various databases. nih.govnih.gov Subsequently, disease-related targets are also collected, and the common targets are identified. nih.gov A protein-protein interaction (PPI) network is then constructed to identify key "hub" targets that play a central role in the network. nih.gov Finally, pathway enrichment analysis is performed to determine the biological pathways that are significantly affected by the compound. nih.govmdpi.com

A network pharmacology analysis of this compound in the context of prostate cancer identified several key targets and pathways. researchgate.net The analysis revealed that this compound might exert its effects by modulating pathways related to cell proliferation, apoptosis, and inflammation. researchgate.net

Table 2: Key Targets and Pathways of this compound Identified through Network Pharmacology | Key Targets | Associated Pathways | | :--- | :--- | | AKT1 | PI3K-Akt signaling pathway | | TNF | TNF signaling pathway | | EGFR | EGFR tyrosine kinase inhibitor resistance | | GSK3β | Wnt signaling pathway | | Data derived from a network pharmacology study on this compound and prostate cancer. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgmedcraveonline.com QSAR models are developed by correlating molecular descriptors (physicochemical properties or theoretical parameters) of a series of compounds with their experimentally determined biological activities. wikipedia.orgjocpr.com Once a reliable QSAR model is established, it can be used to predict the activity of new, untested compounds. medcraveonline.com

The development of a QSAR model involves several key steps: selecting a dataset of compounds with known activities, calculating a wide range of molecular descriptors, selecting the most relevant descriptors, building the model using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and validating the model's predictive power. mdpi.complos.org

While specific QSAR studies focusing solely on this compound are not extensively documented in the available literature, the principles of QSAR are highly applicable. For instance, a QSAR model could be developed using this compound and its structural analogs to predict their inhibitory activity against a specific enzyme. The descriptors in such a model might include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. This approach would facilitate the design of new derivatives with potentially enhanced bioactivity. jocpr.com

Bioactivity-Guided Fractionation for Mechanistic Elucidation

Bioactivity-guided fractionation is a classic and effective strategy for isolating and identifying bioactive compounds from natural sources, such as plant extracts. researchgate.netplos.org The process involves a stepwise separation of a complex mixture into simpler fractions, with each fractionation step being guided by a biological assay. researchgate.net This approach ensures that the purification process is focused on the components responsible for the observed biological activity. researchgate.net

The procedure typically begins with a crude extract that exhibits a desired biological effect. This extract is then subjected to various chromatographic techniques to separate it into fractions based on the physicochemical properties of its components. researchgate.net Each fraction is then tested in the bioassay, and the most active fraction is selected for further separation. plos.org This iterative process of separation and bioassay is continued until a pure, active compound is isolated. researchgate.netresearchgate.net

The isolation of this compound from plants like Lotus corniculatus or Centaurea africana often employs this methodology. ekb.egcolab.ws For example, an ethanol (B145695) extract of the plant material might first be partitioned between solvents of varying polarity, such as hexane, ethyl acetate, and n-butanol. ekb.eg The resulting fractions would then be tested for a specific activity, for instance, anti-inflammatory or cytotoxic effects. ekb.egcolab.ws The most potent fraction would then be subjected to further chromatographic purification, such as column chromatography on silica (B1680970) gel or Sephadex, until pure this compound is obtained. colab.ws The structure of the isolated compound is then elucidated using spectroscopic methods like NMR and mass spectrometry. colab.ws This process not only yields the pure active compound but also provides initial insights into its mechanism of action by linking it to a specific biological activity. plos.org

Structure Activity Relationship Sar Studies of Corniculatusin and Its Analogues

Impact of Flavonoid Core Modifications on Molecular Interactions

The fundamental structure of flavonoids consists of a C6-C3-C6 carbon skeleton, which comprises two benzene (B151609) rings (A and B) linked by a heterocyclic pyran ring (C). researchgate.netnih.govcore.ac.uk Modifications to this core structure can significantly alter the molecule's physicochemical properties and its interactions with biological targets. researchgate.net

The chromone (B188151) ring (A and C rings) is a key feature in many biologically active flavonoids and is essential for various activities, including anti-inflammatory and anticancer effects. nih.gov The substitution pattern on this core determines the classification of the flavonoid into subclasses such as flavones, flavonols, and flavanones, each with distinct biological profiles. researchgate.netcore.ac.uk For instance, the presence of a double bond between carbons 2 and 3 (C2=C3) and a 4-keto group in the C ring are characteristic features that influence antioxidant activity. mdpi.com

Research into flavonoid analogues has explored the replacement of the oxygen-containing heterocyclic C ring with bioisosteric nitrogen or sulphur heterocycles. unipa.it This scaffold-hopping approach aims to improve the chemical stability and pharmacokinetic profile of natural flavonoids, potentially leading to analogues with enhanced or novel biological activities. unipa.it The type and position of substituents on the A and B rings are also critical. Modifications to these aromatic rings, such as altering the number and position of hydroxyl groups, are recognized as essential for modulating biological activity. researchgate.net

Table 1: Impact of Flavonoid Core Features on Biological Activity

| Structural Feature | Impact on Molecular Interaction/Activity | Source(s) |

|---|---|---|

| C6-C3-C6 Skeleton | The fundamental framework for flavonoid activity. | researchgate.netnih.gov |

| Chromone Ring (A+C) | Essential feature for anti-inflammatory and anticancer properties. | nih.gov |

| C2=C3 Double Bond | In conjugation with the 4-carbonyl group, plays a role in antioxidant activity. | mdpi.com |

| Heterocycle Replacement | Replacing the pyran ring with N/S heterocycles can improve stability and potency. | unipa.it |

Influence of Methoxy (B1213986) and Hydroxyl Substituents on Activity

The number, position, and nature of substituents—particularly hydroxyl (-OH) and methoxy (-OCH3) groups—on the flavonoid core are primary determinants of biological activity.

Hydroxyl Groups: The presence of hydroxyl groups generally enhances the antioxidant activity of flavonoids. nih.gov This is attributed to their ability to donate a hydrogen atom, which is a key mechanism in scavenging free radicals. nih.gov Specifically, hydroxyl groups at the C5, C7, and C3' positions are considered crucial for antioxidant effects. mdpi.com The 3-OH group, in particular, has been shown to play a positive role in antioxidant capabilities. nih.gov Furthermore, flavonoids with hydroxyl groups at positions C5 and/or C7 tend to exhibit higher cytotoxicity. nih.gov For antibacterial action, hydroxylation at positions C5, C7, C3′, and C4′ is beneficial. nih.gov

Methoxy Groups: The influence of methoxylation is more complex and appears to be context-dependent. In some studies on phenolic acids, an increased number of methoxy groups was correlated with higher antioxidant activity. nih.gov However, for flavonoids, methoxy groups have often been found to diminish antioxidant activity compared to their hydroxyl counterparts. nih.govnih.gov Methoxylation can also decrease antibacterial action, as observed with substitutions at the C3′ and C5 positions. nih.gov Conversely, a methoxy group at the C7 position has been reported to enhance anti-inflammatory activity. mdpi.com

The interplay between these groups is critical. For example, in studies on α-glucosidase inhibition, hydroxylation at positions C3, C6, C3′, and C4′ increased inhibitory activity, while methoxylation at the same positions decreased it. rsc.org This highlights that the specific location and type of substituent are paramount in defining the biological outcome.

Table 2: Influence of -OH and -OCH3 Substituents on Flavonoid Activity

| Substituent & Position | Effect on Activity | Activity Type | Source(s) |

|---|---|---|---|

| 3-OH | Increase | Antioxidant | nih.gov |

| 5-OH and/or 7-OH | Increase | Cytotoxicity | nih.gov |

| 5-OH, 7-OH, 3'-OH | Increase | Antioxidant | mdpi.com |

| 5-OH, 7-OH, 3'-OH, 4'-OH | Increase | Antibacterial | nih.gov |

| General Hydroxylation | Increase | Antioxidant | nih.gov |

| General Methoxylation | Decrease | Antioxidant | nih.govnih.gov |

| 3'-OCH3, 5'-OCH3 | Decrease | Antibacterial | nih.gov |

| 7-OCH3 | Increase | Anti-inflammatory | mdpi.com |

| 3, 6, 3', 4' -OCH3 | Decrease | α-glucosidase inhibition | rsc.org |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can profoundly influence biological activity. researchgate.netijpsr.com Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often interact differently with biological targets like enzymes and receptors, which are themselves chiral environments. researchgate.netijpsr.com

This differential interaction can lead to significant variations in pharmacodynamic and pharmacokinetic properties between stereoisomers. ijpsr.com One enantiomer may exhibit high potency, while the other may be less active or even inactive. ijpsr.com For example, studies on various compounds have shown that stereochemistry can affect target binding, cellular uptake, and metabolism. nih.gov In some cases, only specific isomers of a drug show significant biological effects, suggesting that processes like membrane transport can be stereoselective. nih.gov

In the context of complex natural products like Corniculatusin and its analogues, which possess multiple chiral centers, the specific stereoconfiguration is key to its biological function. The spatial arrangement of substituents on the flavonoid and glycoside moieties dictates how the molecule fits into the binding site of a target protein. Studies on analogues of other complex natural products have confirmed that different diastereomers can exhibit a wide range of inhibitory activities, underscoring the modulating role of stereochemistry. nih.gov Therefore, understanding the precise stereochemical requirements is essential for designing flavonoid-based compounds with optimal activity. ijpsr.com

Positional Effects of Glycosylation on Biological Function

Glycosylation, the attachment of sugar moieties to a molecule, is a common modification for flavonoids and plays a significant role in their biological function. nih.govnih.gov this compound itself is a flavonol glycoside. gcprohru.ac.inscribd.com This modification can substantially alter a compound's properties, including its solubility, stability, and bioavailability. mdpi.com

The biological roles of glycosylation are diverse, influencing processes such as protein folding, stability, and cell-cell interactions. sld.cunih.gov For flavonoids, glycosylation can modulate their interaction with biological targets. The position at which the sugar molecule is attached to the flavonoid core is a critical determinant of its final activity. nih.gov For example, the inhibitory activity of flavanones against the BACE1 enzyme was found to be higher for glycosylated forms compared to their non-glycosylated (aglycone) counterparts. nih.gov This study also suggested that the number of sugar moieties and the specific position of the glycosidic linkage affect the inhibitory potency. nih.gov

Ecological and Physiological Roles of Corniculatusin in Plants

Role in Plant Defense Mechanisms (Phytoalexins)

Corniculatusin is classified as a phytoalexin, a group of low molecular weight, antimicrobial compounds that are synthesized by plants and accumulate rapidly at sites of pathogen infection. numberanalytics.comchiro.orgresearchgate.net Phytoalexins are a crucial component of the plant's induced defense system, providing a chemical barrier against a broad spectrum of potential pathogens, including fungi and bacteria. numberanalytics.comchiro.orgresearchgate.net The production of these compounds is triggered by various stress signals, including pathogen attack. numberanalytics.comchiro.org Their antimicrobial action can involve direct toxicity to the pathogen, such as by disrupting cell membranes or interfering with metabolic processes, or by inhibiting pathogen growth and development. numberanalytics.com

The synthesis of phytoalexins like this compound is an active defense mechanism, often induced by substances of pathogenic origin known as elicitors. chiro.org This response is a key feature of the plant's ability to resist disease. researchgate.net

Involvement in Plant-Microbe Interactions (e.g., Symbiotic Nitrogen Fixation)

The interactions between plants and microbes can be either detrimental (pathogenic) or beneficial (symbiotic). cmi-norwich.ac.ukuu.nl In the context of beneficial relationships, certain flavonoids, the broader class of compounds to which this compound belongs, are known to be crucial signaling molecules in the establishment of symbiotic nitrogen fixation with rhizobia bacteria. frontiersin.orgnih.gov These compounds, released by plant roots, act as chemical signals that attract and facilitate the colonization of beneficial microbes. frontiersin.org

While direct evidence for this compound's role in symbiotic nitrogen fixation is specific, the involvement of related flavonoids in this process is well-documented. frontiersin.org These interactions are vital for plant nutrition, particularly in nitrogen-limited environments, as they allow the plant to acquire atmospheric nitrogen converted into a usable form by the bacteria. nih.govbiorxiv.orgnih.gov

Response to Abiotic Stresses

Plants are sessile organisms and must constantly adapt to a variety of environmental challenges known as abiotic stresses. nih.gov this compound, as a secondary metabolite, is involved in the plant's response to several of these stressors.

UV-B Irradiation Response

Ultraviolet-B (UV-B) radiation is a component of sunlight that can be damaging to plants, affecting various aspects of their growth and development. nih.govnih.govinternationalscholarsjournals.com Plants have evolved mechanisms to protect themselves from UV-B damage, including the synthesis of UV-absorbing compounds. nih.govscitechnol.com Flavonoids, in general, are known to accumulate in the epidermal layers of leaves in response to UV-B exposure, where they act as a sunscreen, filtering out harmful radiation before it can damage sensitive cellular components like DNA and the photosynthetic machinery. nih.govfrontiersin.org This accumulation is a key part of the plant's acclimation and stress tolerance to UV-B. nih.gov While specific data on this compound is limited, its nature as a flavonoid suggests a probable role in this protective response.

Water Stress and Drought Tolerance

Water stress, which occurs when a plant's water demand exceeds the available supply, is a major limiting factor for plant growth and productivity. plant-ditech.comelicit-plant.com Plants respond to drought through a complex set of physiological and biochemical adjustments. nih.govphysiologiaplantarum.orgmdpi.com One documented response in Lotus corniculatus to limited irrigation is an increase in the concentration of total phenolics and tannins, which are related to flavonoids. ciheam.org This suggests that under water stress, the plant may alter its secondary metabolism, potentially increasing the production of compounds like this compound as part of a broader stress response strategy. ciheam.org Phytohormones also play a crucial role in mediating drought tolerance, and there is often cross-talk between hormone signaling and the biosynthesis of secondary metabolites. nih.gov

**Table 1: Effect of Water Stress on Chemical Components in *Lotus corniculatus***

| Treatment | Total Phenols (TPH) | Total Tannins (TT) | Condensed Tannins (CT) |

|---|---|---|---|

| Full Irrigation | Lower Concentration | Lower Concentration | Lower Concentration |

| Limited Irrigation | Increased Concentration | Increased Concentration | Increased Concentration |

This table is a generalized representation based on findings that limited irrigation increases the concentration of these compounds. ciheam.org

Aluminum Toxicity Response

Table 2: Response of Lotus corniculatus Genotypes to Aluminum Toxicity

| Genotype | Key Response |

|---|---|

| INIA Draco | Sensitive, reduced shoot and root dry matter |

| São Gabriel | Tolerant, unaffected yield characteristics |

| UFRGS | Tolerant, unaffected yield characteristics |

| UF-T2 | Highly Tolerant, extruded 80% more oxalic acid |

This table summarizes the differential response of various Lotus corniculatus genotypes to aluminum exposure, highlighting the role of oxalic acid exudation in tolerance. scielo.brscielo.br

Biosynthetic Interconnections with Primary Metabolism

The biosynthesis of secondary metabolites like this compound is intrinsically linked to primary metabolism. viper.ac.innih.gov Primary metabolites, such as sugars, amino acids, and fatty acids, provide the basic carbon skeletons and energy required for the synthesis of more complex secondary compounds. viper.ac.in The flavonoid biosynthetic pathway, which leads to the production of this compound, originates from the shikimic acid pathway and the acetate-malonate pathway. viper.ac.inwalshmedicalmedia.com

Specifically, the shikimic acid pathway produces the amino acid phenylalanine, which is a key precursor for the flavonoid backbone. researchgate.net The acetate-malonate pathway contributes to another part of the flavonoid structure. viper.ac.in The intricate regulation of these pathways ensures that the plant can balance the allocation of resources between essential growth and development (primary metabolism) and defense and stress responses (secondary metabolism). nih.govmdpi.com The biosynthesis of flavonoids and isoflavonoids in legumes is also connected to nitrogen metabolism and photorespiration. researchgate.net

Future Research Directions for Corniculatusin

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks

A primary focus of future research will be the complete elucidation of the biosynthetic pathway of Corniculatusin. While it is understood to be derived from the flavonoid pathway, the specific enzymes and the intricate regulatory networks governing its production remain partially understood.

The key enzymatic step in the formation of this compound is the methylation of the 8-hydroxyl group of 8-hydroxyquercetin. The enzyme responsible for this reaction, 8-hydroxyquercetin 8-O-methyltransferase (EC 2.1.1.88) , has been identified in the flower buds of Lotus corniculatus. microbialtec.comgenome.jpqmul.ac.uk This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to 8-hydroxyquercetin, yielding this compound (3,5,7,3',4'-pentahydroxy-8-methoxyflavone). microbialtec.comgenome.jpontosight.ai Future research should focus on the isolation, sequencing, and characterization of the gene encoding this specific O-methyltransferase (OMT). Understanding its substrate specificity and kinetic properties will be crucial. While it is known to act on 8-hydroxykaempferol as well, it does not act on the glycosides of 8-hydroxyflavonols. microbialtec.comqmul.ac.uk